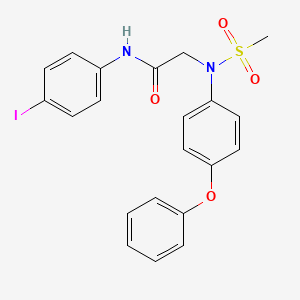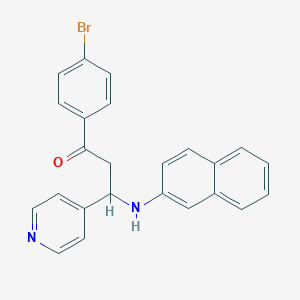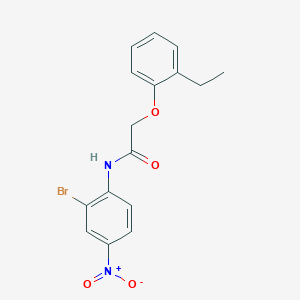![molecular formula C13H18N2O4S B5010765 N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5010765.png)
N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide” is a complex organic compound. It contains several functional groups including an allylamine, a sulfonyl group, a methoxy group, and a propanamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For instance, sulfonyl chlorides can react with amines to form sulfonamides .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The sulfonyl group (-SO2-) and the amine group (-NH2) would likely contribute to the compound’s polarity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the allylamine group could undergo reactions typical of alkenes, such as addition reactions . The sulfonyl group could participate in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and amine groups could impact the compound’s solubility in polar solvents .
Wirkmechanismus
The mechanism of action of N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide involves the inhibition of the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folic acid. Folic acid is essential for the growth and survival of bacteria, fungi, and cancer cells. By inhibiting DHPS, this compound disrupts the synthesis of folic acid, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and to inhibit the expression of pro-inflammatory cytokines in macrophages. This compound has also been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide in lab experiments is its broad-spectrum activity against various bacteria, fungi, and cancer cells. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and therapeutic efficacy.
Zukünftige Richtungen
The potential applications of N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide in scientific research are vast, and several future directions can be explored. Some of these include:
- Studying the synergistic effects of this compound with other drugs or compounds to enhance its therapeutic efficacy.
- Investigating the potential of this compound as a novel antimicrobial agent for the treatment of drug-resistant infections.
- Exploring the role of this compound in modulating the immune response and its potential applications in immunotherapy.
- Studying the effect of this compound on the gut microbiome and its potential applications in the treatment of inflammatory bowel diseases.
- Investigating the potential of this compound as a herbicide or pesticide for agricultural purposes.
In conclusion, this compound is a bioactive compound that has gained significant attention in scientific research. Its potential applications in various fields, including medicine, agriculture, and environmental sciences, make it a promising compound for further studies. The mechanism of action, biochemical and physiological effects, advantages, and limitations of using this compound in lab experiments have been discussed, along with several future directions for research.
Synthesemethoden
The synthesis of N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with allylamine in the presence of a base. The resulting product is then reduced to the corresponding amine, which is further acylated with propanoyl chloride to obtain this compound. The purity of the synthesized compound can be confirmed by various analytical techniques, including NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anticancer, and antifungal activities. This compound has also been shown to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(prop-2-enylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-4-8-14-20(17,18)10-6-7-12(19-3)11(9-10)15-13(16)5-2/h4,6-7,9,14H,1,5,8H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPYVELAGSTDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B5010686.png)
![3-[(2,3-dimethylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5010693.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}amine](/img/structure/B5010705.png)

![3-{[(6-methoxy-2-naphthyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5010711.png)
![N-(3-methoxyphenyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5010712.png)
![3-chloro-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5010714.png)
![2-[3-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5010715.png)




![1-methyl-17-(4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5010770.png)
![4-tert-butyl-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5010778.png)